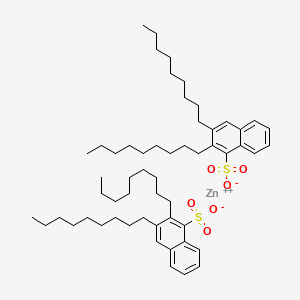
Zinc bis(dinonylnaphthalenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc bis(dinonylnaphthalenesulphonate) is a chemical compound with the molecular formula C56H86O6S2Zn. It is an anionic surfactant belonging to the sulfonate category, specifically the naphthyl sulfonate subgroup . This compound is known for its excellent emulsifying, dispersing, lubricating, anticorrosive, and solubilizing abilities .
準備方法
The synthesis of zinc bis(dinonylnaphthalenesulphonate) involves a sulfonation reaction followed by neutralization. Dinonylnaphthalene reacts with concentrated sulfuric acid to form dinonylnaphthalenesulfonic acid. This intermediate is then neutralized with zinc carbonate to produce zinc bis(dinonylnaphthalenesulphonate) . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield.
化学反応の分析
Zinc bis(dinonylnaphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Zinc bis(dinonylnaphthalenesulphonate) has a wide range of scientific research applications:
Chemistry: It is used as an emulsifying and dispersing agent in various chemical formulations.
Medicine: While specific medical applications are less common, its properties could be leveraged in drug formulations requiring emulsification or dispersion.
作用機序
The mechanism of action of zinc bis(dinonylnaphthalenesulphonate) primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and dispersion of substances. The molecular targets include various interfaces where it can adsorb and alter surface properties. The pathways involved are mainly physical interactions at the molecular level, leading to improved emulsification, lubrication, and corrosion inhibition.
類似化合物との比較
Zinc bis(dinonylnaphthalenesulphonate) can be compared with other similar compounds such as:
Calcium bis(dinonylnaphthalenesulphonate): Similar in structure but uses calcium instead of zinc. It has comparable properties but may differ in specific applications due to the different metal ion.
Barium bis(dinonylnaphthalenesulphonate): Another similar compound with barium as the metal ion. It is used in similar applications but may have different environmental and health impacts.
The uniqueness of zinc bis(dinonylnaphthalenesulphonate) lies in its specific combination of zinc with the dinonylnaphthalenesulphonate group, providing a balance of properties that make it highly effective in its applications .
特性
CAS番号 |
28016-00-4 |
|---|---|
分子式 |
C56H86O6S2Zn |
分子量 |
984.8 g/mol |
IUPAC名 |
zinc;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Zn/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
InChIキー |
COGHWIKGZJHSAG-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Zn+2] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
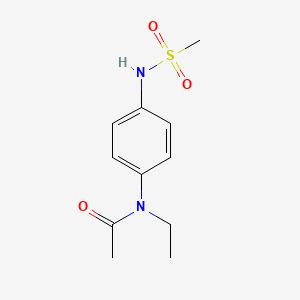
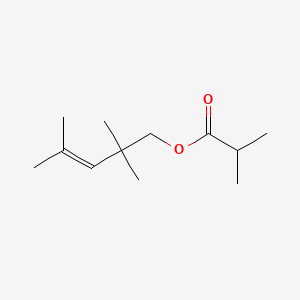
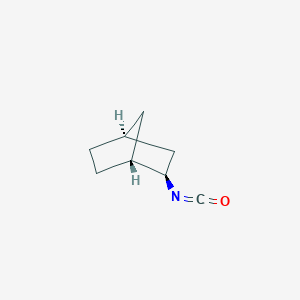
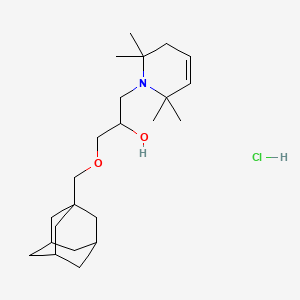
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
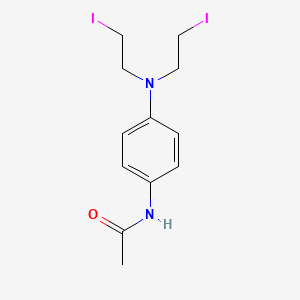
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)




